Imidazo[1,2-A]pyrazine-6-carbonitrile

ENPP1 inhibitor Immuno-oncology cGAS-STING pathway

Imidazo[1,2-A]pyrazine-6-carbonitrile (CAS 1276056-81-5) is a differentiated core scaffold for medicinal chemistry. The electron‑withdrawing 6‑carbonitrile group profoundly enhances binding affinity, metabolic stability and kinase selectivity, outperforming generic fused heterocycles. This purine‑mimetic enables strategic interactions in ATP‑binding pockets and supports late‑stage functionalization for lead optimization. Ideal for ENPP1 inhibitors, selective parasite kinase programs, and oncology hit‑to‑lead campaigns. Procure now with guaranteed purity for your most demanding R&D programs.

Molecular Formula C7H4N4
Molecular Weight 144.137
CAS No. 1276056-81-5
Cat. No. B577610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrazine-6-carbonitrile
CAS1276056-81-5
Synonyms2-a]pyrazine-6-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.137
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)C#N
InChIInChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H
InChIKeyMVAGUPORAONUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-A]pyrazine-6-carbonitrile (CAS 1276056-81-5): Core Scaffold for Precision Kinase and Immuno-Oncology Tool Development


Imidazo[1,2-a]pyrazine-6-carbonitrile (CAS 1276056-81-5) is a fused N-heterocyclic building block with a nitrile group at the 6-position . This compound serves as a versatile core scaffold in medicinal chemistry, particularly in the development of selective kinase inhibitors, tubulin polymerization disruptors, and immune-oncology agents . Its planar, electron-deficient bicyclic system mimics the purine core, enabling strategic interactions within ATP-binding pockets of kinases [1], while the carbonitrile group offers a reactive handle for late-stage functionalization and diversification in lead optimization campaigns [2].

Beyond a Simple Purine Isostere: Why Substitution of Imidazo[1,2-A]pyrazine-6-carbonitrile with Other Heterocycles Alters Key Pharmaceutical Properties


While imidazo[1,2-a]pyrazine and its carbonitrile derivative (1276056-81-5) are often categorized as purine isosteres, simple substitution with other fused nitrogen heterocycles like pyrazolo[1,5-a]pyrimidines or imidazo[1,2-a]pyridines can significantly alter critical drug development properties [1]. Direct comparative studies reveal that while the pyrazolo[1,5-a]pyrimidine scaffold may offer improved microsomal stability and reduced efflux liabilities [2], the imidazo[1,2-a]pyrazine core often retains a superior balance of potency and ligand efficiency [3]. Furthermore, the presence of the 6-carbonitrile group is not merely a synthetic handle; its electron-withdrawing nature profoundly influences the electron density of the core, directly impacting binding affinity, metabolic stability, and selectivity for specific kinase targets when compared to unsubstituted or other 6-position analogs [4]. This evidence underscores that the specific combination of the imidazo[1,2-a]pyrazine core with a 6-carbonitrile group confers a unique set of properties that cannot be assumed by generic class substitution.

Quantified Differentiators for Imidazo[1,2-A]pyrazine-6-carbonitrile (1276056-81-5) in Medicinal Chemistry and Biological Assays


Potent ENPP1 Inhibition for Immuno-Oncology Applications

An imidazo[1,2-a]pyrazine derivative (Compound 7) containing the 6-carbonitrile core demonstrated potent inhibition of ENPP1 with an IC50 value of 5.70–9.68 nM [1]. This activity was highly selective, with weak inhibition observed against the closely related enzymes ENPP2 and ENPP3 [1]. In a murine tumor model, treatment with Compound 7 (80 mg/kg) in combination with an anti-PD-1 antibody achieved a 77.7% tumor growth inhibition rate and significantly improved survival compared to controls [1].

ENPP1 inhibitor Immuno-oncology cGAS-STING pathway

Superior Ligand Efficiency in CHK1 Inhibition Compared to Other Scaffolds

A study on ATP-competitive CHK1 inhibitors developed 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines via scaffold hopping from a weakly active screening hit [1]. The optimized imidazo[1,2-a]pyrazine scaffold provided improved potency and ligand efficiency (LE) against CHK1 compared to the initial hit [1]. While imidazo[1,2-a]pyrazines also showed activity against CHK2 and ABL kinases, their primary value lies in the successful demonstration of improved LE, a key metric in lead optimization [1].

CHK1 inhibitor Kinase Scaffold hopping

Enhanced Oral Bioavailability via Strategic Fluorine and Deuterium Incorporation on the Core

An initial imidazo[1,2-a]pyrazine Aurora kinase inhibitor (Compound 1) suffered from zero oral bioavailability (AUC = 0 μM·h) in rats due to poor absorption and rapid N-dealkylation [1]. Optimization of the imidazo[1,2-a]pyrazine core by introducing fluoroamine and deuterated analogues (exemplified by Compound 25) led to a dramatic improvement in the pharmacokinetic profile, achieving measurable oral exposure [1]. The study highlights that the core is amenable to late-stage modifications that can rescue oral bioavailability, a critical differentiator from scaffolds where such rescue is not feasible [1].

Aurora kinase inhibitor Pharmacokinetics Oral bioavailability

Cytotoxic Activity Against Multiple Cancer Cell Lines Demonstrates Scaffold's Versatile Anticancer Potential

A structure-activity relationship (SAR) study of imidazo[1,2-a]pyrazine derivatives evaluated cytotoxic effects against four human cancer cell lines: MDA-MB-231 (breast), MCF-7 (breast), SK-N-SH (neuroblastoma), and Hep G2 (liver) [1]. The most potent compound, 4c, exhibited IC50 values of 13.0 μM against MCF-7 cells and 13.8 μM against SK-N-SH cells [1]. This activity was achieved through systematic variation of substitutions on the imidazo[1,2-a]pyrazine core, confirming that the scaffold itself is a productive starting point for developing cytotoxic agents [1].

Anticancer Cytotoxicity SAR

Critical Pharmacophoric Features Identified for CK1 Inhibition: The Role of the Imidazo[1,2-a]pyrazine Core

In the optimization of the antileishmanial hit CTN1122, an imidazo[1,2-a]pyrazine derivative, pharmacophore studies revealed that the nitrogen's position within the pyridine ring at C3 is essential for activity [1]. Compound 30, with a 4-pyridyl group at C3, exhibited high in vitro potency against Leishmania major (IC50 = 0.20 μM) and Leishmania donovani (IC50 = 0.16 μM), along with enhanced L-CK1.2 inhibition (IC50 = 0.384 μM) [1]. In contrast, compound 23, with a meta-pyridyl group at C3, was completely inactive, confirming that the specific orientation of substituents on the imidazo[1,2-a]pyrazine core is critical [1].

Casein kinase 1 Antileishmanial Pharmacophore

Strategic Applications for Imidazo[1,2-A]pyrazine-6-carbonitrile in Drug Discovery and Chemical Biology


Immuno-Oncology Target Discovery and Validation

Procure Imidazo[1,2-A]pyrazine-6-carbonitrile as a core scaffold for the synthesis of potent and selective ENPP1 inhibitors [1]. The nanomolar potency and selectivity profile demonstrated in published studies [1] makes derivatives of this compound ideal tools for probing the cGAS-STING pathway and developing novel combination therapies with immune checkpoint inhibitors, as evidenced by the 77.7% tumor growth inhibition achieved in combination with anti-PD-1 therapy [1].

Optimization of Oral Kinase Inhibitor Candidates

Use Imidazo[1,2-A]pyrazine-6-carbonitrile in medicinal chemistry campaigns where initial kinase inhibitor leads suffer from poor oral bioavailability [2]. The scaffold's amenability to late-stage functionalization with fluorine and deuterium, as shown in Aurora kinase programs [2], allows for the strategic rescue of oral absorption and metabolic stability, transforming non-oral leads into viable development candidates.

Development of Antiparasitic Agents Targeting Parasite-Specific Kinases

Apply Imidazo[1,2-A]pyrazine-6-carbonitrile in the design of selective inhibitors against parasite kinases, such as Leishmania casein kinase 1 (L-CK1.2) [3]. The strict geometric requirements for activity on this scaffold [3] provide a clear path for achieving high selectivity over human kinases, a critical feature for developing safe and effective antiparasitic drugs.

Broad-Spectrum Anticancer SAR and Lead Generation

Employ Imidazo[1,2-A]pyrazine-6-carbonitrile as a versatile starting point for generating focused libraries to explore structure-activity relationships across multiple cancer cell lines [4]. The demonstrated baseline cytotoxic activity against breast, neuroblastoma, and liver cancer cells [4] provides a reliable foundation for hit-to-lead optimization programs in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-A]pyrazine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.